1-Aminopiperidine is a cyclic 1,1-disubstituted hydrazine that serves as a critical building block in pharmaceutical synthesis, organometallic ligand design, and materials science . Presenting as a clear liquid with a boiling point of approximately 146 °C and a density of 0.928 g/mL, it offers a highly specific balance of basicity, lipophilicity, and conformational rigidity . In industrial procurement, it is primarily sought after for the synthesis of N-piperidinyl carboxamides, specialized hydrazones, and transition metal precursors, where its exact steric dimensions and lack of oxygen heteroatoms provide distinct advantages over acyclic hydrazines or morpholine-based analogs [1].
Substituting 1-aminopiperidine with closely related analogs like N-aminomorpholine or 1,1-dimethylhydrazine fundamentally alters both process chemistry and final product performance [1]. For instance, replacing the piperidine ring with a morpholine ring introduces an oxygen atom that drastically reduces the molecule's basicity (dropping the pKa from approximately 7.9 to 4.19) and lowers its lipophilicity, which can completely ablate target binding affinity in pharmaceutical applications such as cannabinoid receptor antagonists [2]. Furthermore, replacing it with acyclic analogs like 1,1-dimethylhydrazine removes the conformational restriction required for specific steric packing in organometallic complexes, leading to unpredictable changes in catalyst oligomerization states and downstream yields [3].
The basicity of the hydrazine moiety is a critical parameter for reaction kinetics and downstream salt formation. 1-Aminopiperidine exhibits a pKa of 7.9, making it significantly more basic than its oxygen-containing analog, N-aminomorpholine, which has a pKa of 4.19 [1]. This nearly 4-unit difference in pKa dictates the need for different catalytic conditions during amidation and drastically alters the solubility profile of the resulting active pharmaceutical ingredients[2].
| Evidence Dimension | Conjugate Acid pKa |
| Target Compound Data | 1-Aminopiperidine: 7.9 |
| Comparator Or Baseline | N-Aminomorpholine: 4.19 |
| Quantified Difference | 3.71 pKa units (over 3000-fold difference in basicity) |
| Conditions | Standard aqueous conditions (25 °C) |
Buyers must select 1-aminopiperidine when higher basicity is required for reaction kinetics or to achieve specific solubility and salt-forming properties in the final product.
In the design of 1,5-diarylpyrazole-3-carboxamide APIs (such as CB1 receptor antagonists), the choice of the terminal amine is strictly non-interchangeable. Studies demonstrate that utilizing 1-aminopiperidine yields high-affinity ligands, whereas direct substitution with N-aminomorpholine results in clearly decreased receptor binding affinities [1]. The lack of the oxygen heteroatom in 1-aminopiperidine maintains the necessary lipophilicity and steric profile required for optimal receptor pocket engagement [2].
| Evidence Dimension | Target Binding Affinity (CB1 Receptor) |
| Target Compound Data | 1-Aminopiperidine derivatives: High affinity maintained |
| Comparator Or Baseline | N-Aminomorpholine derivatives: Clearly decreased affinity |
| Quantified Difference | Loss of critical binding efficacy with morpholine substitution |
| Conditions | In vitro receptor binding assays for pyrazole-3-carboxamides |
For pharmaceutical procurement, 1-aminopiperidine is mandatory to preserve the lipophilic and steric parameters critical for cannabinoid receptor binding.
1-Aminopiperidine acts as a precise steric controller in the synthesis of transition metal precursors. When reacted with Ti(NMe2)2Cl2, the specific steric demand of 1-aminopiperidine drives the formation of dimeric μ-η2,η1-bridged compounds. In contrast, using the bulkier 1,1-diphenylhydrazine results in monomeric terminal titanium hydrazido species [1]. This predictable structural divergence is entirely dependent on the cyclic aliphatic nature of the piperidine ring.
| Evidence Dimension | Complex Oligomerization State |
| Target Compound Data | 1-Aminopiperidine: Forms dimeric bridged complexes |
| Comparator Or Baseline | 1,1-Diphenylhydrazine: Forms monomeric terminal complexes |
| Quantified Difference | Dimeric vs. Monomeric coordination geometry |
| Conditions | Room temperature reaction with Ti(NMe2)2Cl2 |
Procurement of 1-aminopiperidine is essential for materials scientists aiming to synthesize specific dimeric transition metal precursors for chemical vapor deposition (CVD).
For mainstream synthetic workflows, 1-aminopiperidine demonstrates excellent process compatibility. In the palladium-catalysed one-pot synthesis of sulfones from aryl halides, 1-aminopiperidine and 4-aminomorpholine provide almost identical yields (e.g., 57% for the conversion of 4-iodotoluene) [1]. This allows chemists to seamlessly substitute 1-aminopiperidine into established morpholine-based protocols when a more lipophilic, non-oxygenated final product is desired without sacrificing process efficiency [1].
| Evidence Dimension | Sulfone Synthesis Yield |
| Target Compound Data | 1-Aminopiperidine: 57% yield |
| Comparator Or Baseline | 4-Aminomorpholine: 57% yield |
| Quantified Difference | Identical yield, but altered product lipophilicity |
| Conditions | One-pot Pd-catalysed conversion of 4-iodotoluene, 70-90 °C |
Allows buyers to confidently swap reagents to tune API lipophilicity without requiring extensive re-optimization of catalytic yields.
1-Aminopiperidine provides the exact lipophilicity and steric bulk required to maintain high binding affinity in pyrazole-3-carboxamide APIs, where morpholine analogs fail[1].
It is the right choice when a non-oxygenated, lipophilic sulfone is required, offering drop-in yield equivalency with standard morpholine-based protocols[2].
The specific steric profile of the 1-aminopiperidine ligand is utilized to control the formation of dimeric titanium or other transition metal hydrazido complexes[3].
Flammable;Corrosive;Irritant